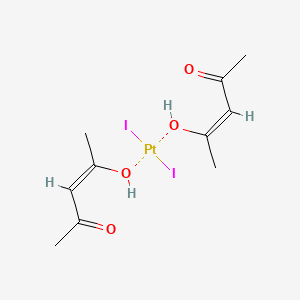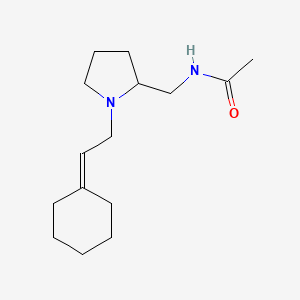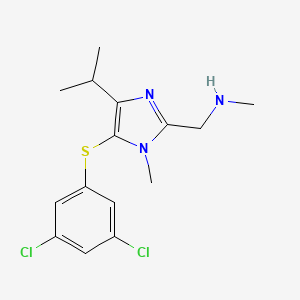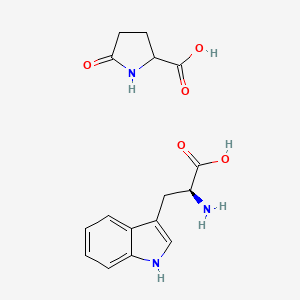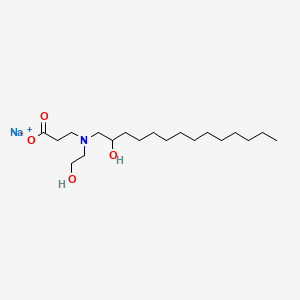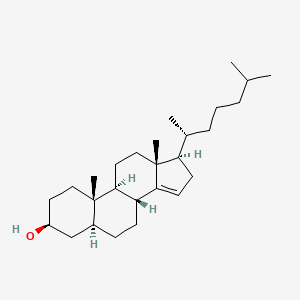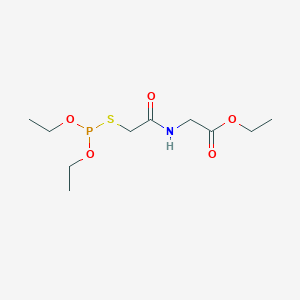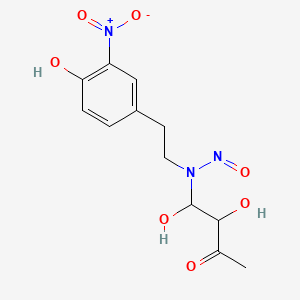
N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by nitrosation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are employed for nitrosation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxyl and nitro groups contribute to its reactivity and ability to participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-2-butanone: Shares similar hydroxyl groups but lacks the nitroso and nitro functionalities.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone: Contains a methoxy group instead of a nitro group, leading to different chemical properties.
Acetoin (3-Hydroxy-2-butanone): A simpler structure with fewer functional groups, used in flavor and fragrance industries.
Uniqueness
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- is unique due to its combination of hydroxyl, nitroso, and nitro groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
Propiedades
Número CAS |
171828-11-8 |
|---|---|
Fórmula molecular |
C12H15N3O7 |
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
N-(1,2-dihydroxy-3-oxobutyl)-N-[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrous amide |
InChI |
InChI=1S/C12H15N3O7/c1-7(16)11(18)12(19)14(13-20)5-4-8-2-3-10(17)9(6-8)15(21)22/h2-3,6,11-12,17-19H,4-5H2,1H3 |
Clave InChI |
ATSJJPKTXXFWFI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(N(CCC1=CC(=C(C=C1)O)[N+](=O)[O-])N=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


